

Application Notes and Protocols: Cellulase-Assisted Extraction of Flavonoids from *Equisetum arvense*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Horsetail*

Cat. No.: B1181666

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: *Equisetum arvense*, commonly known as **horsetail**, is a perennial plant rich in bioactive compounds, including a diverse range of flavonoids.^{[1][2]} These flavonoids are of significant interest to the pharmaceutical, food, and cosmetic industries due to their antioxidant, anti-inflammatory, and cytotoxic properties.^{[3][4][5]} Traditional solvent extraction methods for these compounds can be limited in efficiency. Cellulase-assisted extraction is an advanced and eco-friendly technique that enhances the yield of flavonoids by enzymatically degrading the plant cell wall, thereby facilitating the release of intracellular bioactive molecules.^{[6][7][8]} This method offers several advantages, including milder extraction conditions, higher extraction efficiency, and simpler operation compared to conventional techniques.^[6]

This document provides detailed protocols for the cellulase-assisted extraction of flavonoids from *Equisetum arvense*, based on optimized conditions to maximize yield and antioxidant activity.

Data Presentation

Table 1: Comparison of Optimal Conditions for Flavonoid Extraction and Antioxidant Activity

Parameter	Optimal Condition for Total Flavonoid Extraction	Optimal Condition for DPPH Scavenging Ability
Enzyme Concentration (% w/w)	0.52	0.50
Enzymolysis Time (minutes)	50.58	49.41
Temperature (°C)	49.03	46.59

Source: Optimized conditions determined by response surface methodology.[1][6][9][10][11]

Table 2: Yield and Bioactivity Comparison of Extraction Methods

Method	Total Flavonoid Yield (mg/g)	DPPH Scavenging Ability (%)
Cellulase-Assisted Extraction	4.88	77.36
Traditional Solid-Liquid Extraction	Not specified, but cellulase-assisted yield is 51.23% higher	Not specified

Source: The yield from cellulase-assisted extraction was found to be 51.23% higher than that of the traditional solid-liquid extraction method.[1][6][9][10][11]

Experimental Protocols

Protocol 1: Cellulase-Assisted Extraction of Flavonoids from *Equisetum arvense*

This protocol details the enzymatic extraction of flavonoids from dried *E. arvense* material.

1. Materials and Reagents:

- Dried *Equisetum arvense* powder
- Cellulase
- Ethanol

- Deionized water
- pH meter
- Shaking water bath or incubator
- Centrifuge
- Filtration apparatus (e.g., Whatman No. 1 filter paper)
- Rotary evaporator

2. Single-Factor Experimental Setup (for optimization): To determine the optimal extraction parameters, a single-factor experimental design can be employed. The following ranges are recommended for investigation:[6]

- Enzyme Concentration: 0.2% - 0.7% (w/w, based on substrate)
- Enzymolysis Time: 30 - 80 minutes
- Temperature: 35 - 60 °C
- Liquid-to-Solid Ratio: 5:1 - 30:1 (mL/g)
- Ethanol Concentration: 40% - 90% (v/v)

3. Optimized Extraction Procedure: Based on response surface methodology, the following conditions are optimal for maximizing total flavonoid yield:[1][6][9][10][11]

- Weigh 1.0 g of dried *E. arvense* powder and place it in a flask.
- Add the appropriate volume of solvent to achieve the desired liquid-to-solid ratio (e.g., 10:1 mL/g).[1]
- Adjust the pH of the mixture if necessary for optimal cellulase activity (typically pH 4.5-5.5, consult enzyme manufacturer's specifications).
- Add cellulase to a final concentration of 0.52% (w/w of the plant material).

- Incubate the mixture in a shaking water bath at 49.03 °C for 50.58 minutes.
- After incubation, inactivate the enzyme by boiling the mixture for 5 minutes.[8]
- Proceed with solvent extraction using 60% ethanol.[1]
- Centrifuge the mixture to separate the supernatant from the solid residue.
- Filter the supernatant to obtain the crude flavonoid extract.
- The crude extract can be concentrated using a rotary evaporator for further analysis or purification.

Protocol 2: Quantification of Total Flavonoids

This protocol describes the spectrophotometric determination of total flavonoid content using the aluminum chloride method.

1. Materials and Reagents:

- Crude flavonoid extract
- Rutin standard
- Aluminum chloride (AlCl_3), 0.1 mol/L
- Acetic acid-sodium acetate (HAc-NaAc) buffer solution (pH 5.5)
- 60% Ethanol
- UV-Vis Spectrophotometer

2. Procedure:[1][6]

- Prepare a standard curve using known concentrations of rutin (e.g., 0 to 0.012 mg/mL).
- Take 250 μL of the flavonoid extract (appropriately diluted, e.g., to 0.10 mg/mL) and place it in a 10 mL volumetric flask.

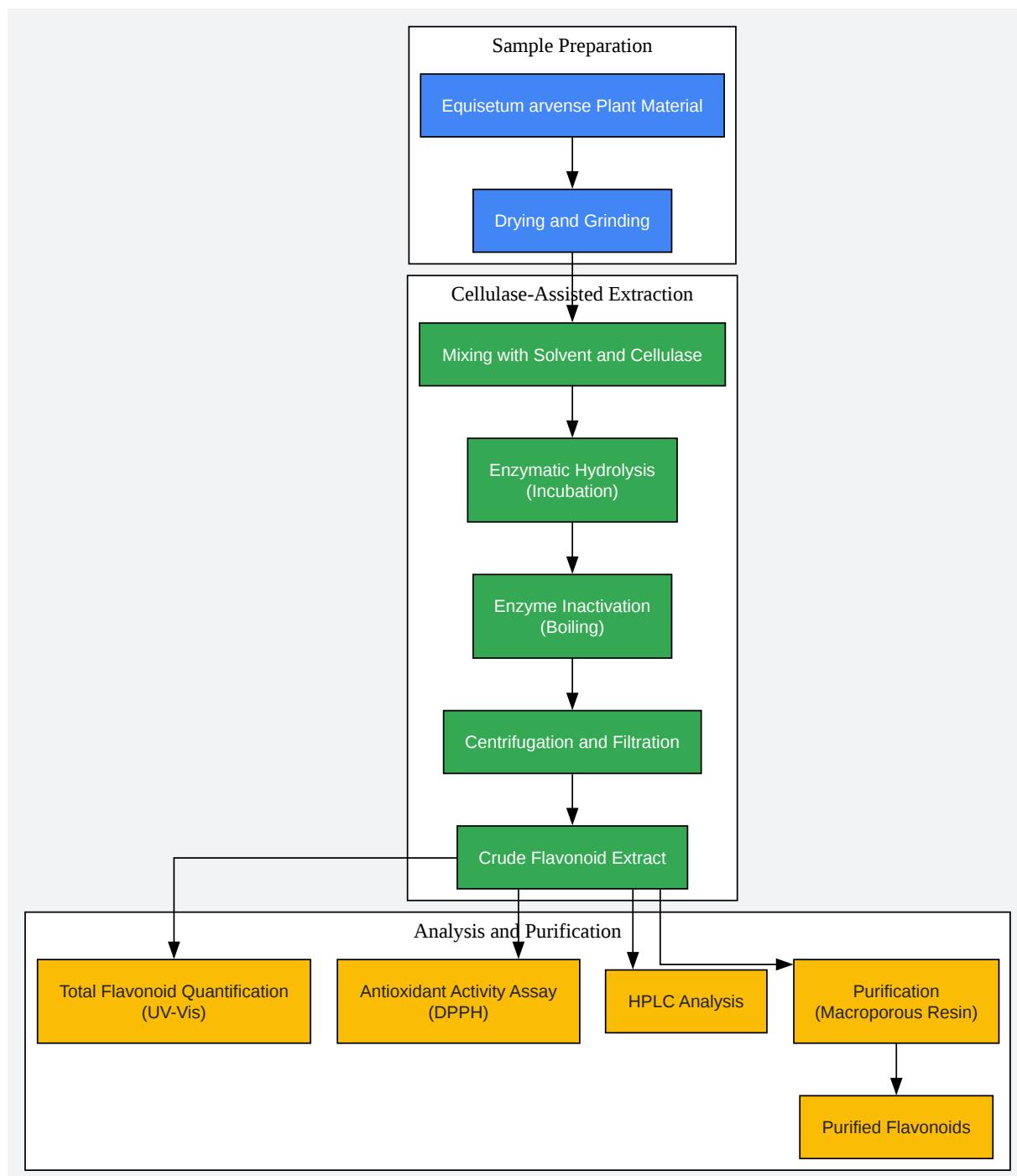
- Add 2 mL of 0.1 mol/L AlCl₃ and 2 mL of HAc-NaAc buffer solution (pH 5.5).
- Dilute to the mark with 60% ethanol.
- Mix well and allow the reaction to proceed for 20 minutes at room temperature.
- Measure the absorbance at 427 nm against a blank.
- Calculate the total flavonoid content using the rutin standard curve. The results are typically expressed as mg of rutin equivalents per gram of dry plant material (mg RE/g).

Protocol 3: DPPH Radical Scavenging Activity Assay

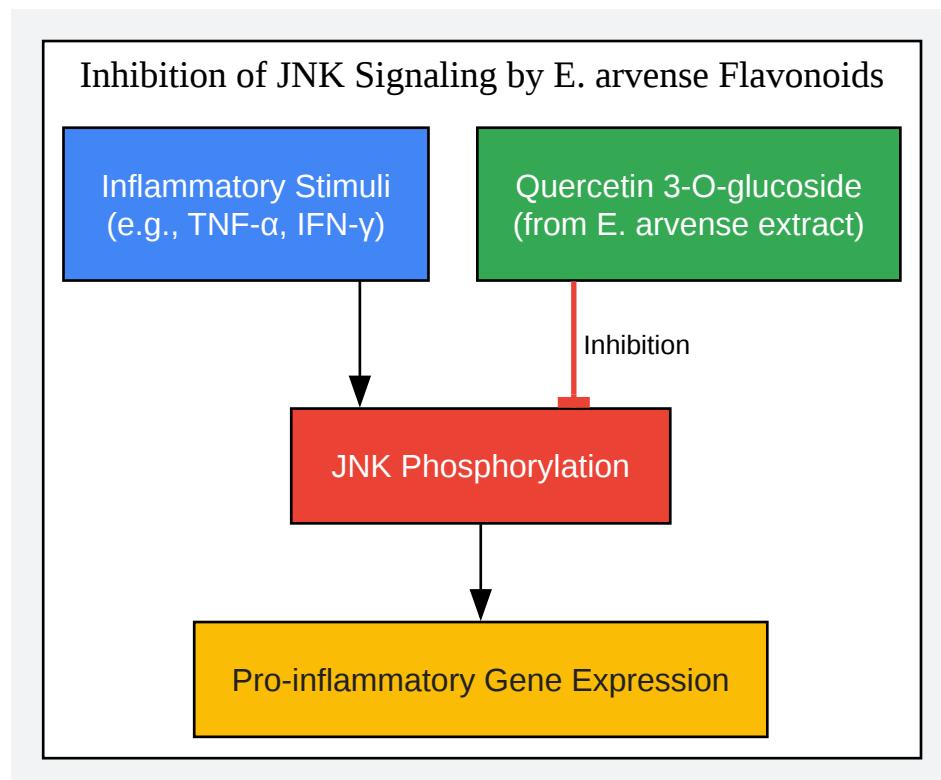
This protocol is for assessing the antioxidant capacity of the extracted flavonoids.

1. Materials and Reagents:

- Flavonoid extract
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in ethanol
- Ethanol
- Ascorbic acid (as a positive control)
- Spectrophotometer


2. Procedure:

- Prepare different concentrations of the flavonoid extract in ethanol.
- Mix 2 mL of the extract solution with 2 mL of DPPH solution.
- Allow the mixture to stand in the dark for 30 minutes.
- Measure the absorbance at 517 nm.
- The scavenging activity is calculated using the following formula: Scavenging Activity (%) = $[(A_0 - A_1) / A_0] \times 100$ Where A₀ is the absorbance of the control (DPPH solution without


extract) and A_1 is the absorbance of the sample.

- Ascorbic acid should be used as a positive control.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Cellulase-Assisted Extraction of Flavonoids.

[Click to download full resolution via product page](#)

Caption: Anti-inflammatory action of *E. arvense* flavonoids.

Further Considerations

- Purification: For obtaining high-purity flavonoids, the crude extract can be further purified using techniques like macroporous resin chromatography.[1][6] A D101 macroporous resin is effective for this purpose, with elution using 85% ethanol.[1]
- Bioactivity: Flavonoids from *E. arvense*, such as quercetin and kaempferol, have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (Caco-2), and cervical (HeLa) cancer cells.[3][4]
- Signaling Pathways: The anti-inflammatory effects of *E. arvense* extracts are partly attributed to the inhibition of the JNK signaling pathway by flavonoids like quercetin 3-O-glucoside.[5] This inhibition reduces the expression of pro-inflammatory cytokines.

These protocols and notes provide a comprehensive guide for researchers interested in the efficient extraction and analysis of flavonoids from *Equisetum arvense* using cellulase-assisted

methods. The enhanced yield and bioactivity of the extracts obtained through this method underscore its potential for various applications in drug development and functional food production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. psecommunity.org [psecommunity.org]
- 2. PHYTOCHEMICAL ANALYSIS OF FLAVONOIDS IN HORSETAIL (EQUISETUM ARVENSE) | Евразийский журнал академических исследований [inlibrary.uz]
- 3. In Vitro Cytotoxic Activity of Total Flavonoid from Equisetum Arvense Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rbmb.net [rbmb.net]
- 5. Phytochemical Investigation of Equisetum arvense and Evaluation of Their Anti-Inflammatory Potential in TNF α /INF γ -Stimulated Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Cellulase-Assisted Extraction of Total Flavonoids from Equisetum via Response Surface Methodology Based on Antioxidant Activity [mdpi.com]
- 7. enzymes.bio [enzymes.bio]
- 8. Optimization of Enzyme-Assisted Extraction of Flavonoids from Corn Husks [mdpi.com]
- 9. Optimization of Cellulase-Assisted Extraction of Total Flavonoids from Equisetum via Response Surface Methodology Based... [ouci.dntb.gov.ua]
- 10. Optimization of Cellulase-Assisted Extraction of Total Flavonoids from Equisetum via Response Surface Methodology Based on Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Cellulase-Assisted Extraction of Flavonoids from Equisetum arvense]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1181666#cellulase-assisted-extraction-of-flavonoids-from-equisetum-arvense>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com